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Compound of Interest

Compound Name:
2-(2-Bromo-5-

methoxyphenyl)ethanol

Cat. No.: B1279433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-(2-Bromo-5-methoxyphenyl)ethanol. Due to the limited availability of directly

published experimental spectra for this specific molecule, this document compiles predicted

and typical spectroscopic values based on its chemical structure and data from analogous

compounds. These data are crucial for the characterization and quality control of this

compound in research and development settings.

Molecular Structure
Chemical Formula: C₉H₁₁BrO₂ Molecular Weight: 231.09 g/mol CAS Number: 75534-35-9

The structure of 2-(2-Bromo-5-methoxyphenyl)ethanol consists of a benzene ring substituted

with a bromo group at position 2, a methoxy group at position 5, and an ethanol group at

position 1. This substitution pattern dictates the expected signals in various spectroscopic

analyses.

Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic

techniques used to characterize 2-(2-Bromo-5-methoxyphenyl)ethanol.
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¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz (typical)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.40 d 1H Ar-H (H6)

~6.85 d 1H Ar-H (H3)

~6.70 dd 1H Ar-H (H4)

~3.85 t 2H -CH₂-OH

~3.80 s 3H -OCH₃

~2.95 t 2H Ar-CH₂-

~1.50 t (broad) 1H -OH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz (typical)
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Chemical Shift (δ) ppm Assignment

~159.0 Ar-C (C5)

~140.0 Ar-C (C1)

~133.0 Ar-C (C6)

~115.5 Ar-C (C4)

~114.0 Ar-C (C3)

~112.0 Ar-C (C2)

~61.5 -CH₂-OH

~55.5 -OCH₃

~39.0 Ar-CH₂-

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H Stretch (Alcohol)

~3000-2850 Medium C-H Stretch (Aliphatic)

~1590, 1480 Medium-Strong C=C Stretch (Aromatic)

~1250 Strong C-O Stretch (Aryl Ether)

~1040 Strong C-O Stretch (Primary Alcohol)

~550 Medium C-Br Stretch

Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
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m/z Relative Intensity (%) Assignment

230/232 ~20/20
[M]⁺ (Molecular ion peak with

bromine isotopes)

200/202 ~100/100
[M - CH₂OH]⁺ (Loss of

hydroxymethyl group)

121 ~80 [M - Br - CH₂OH]⁺

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are essential for

reproducibility. Below are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Bromo-5-
methoxyphenyl)ethanol in about 0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0

ppm).

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be necessary compared to ¹H NMR. The CDCl₃

solvent peak at 77.16 ppm can be used as a reference.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, place a drop of 2-(2-Bromo-5-
methoxyphenyl)ethanol between two potassium bromide (KBr) or sodium chloride (NaCl)

plates.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a

background scan of the clean plates before running the sample.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,

methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or

after separation by Gas Chromatography (GC).

Ionization: Utilize Electron Ionization (EI) at 70 eV.

Analysis: Detect the mass-to-charge ratio (m/z) of the resulting fragments using a mass

analyzer such as a quadrupole or time-of-flight (TOF) detector.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2-(2-Bromo-5-methoxyphenyl)ethanol.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.
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[https://www.benchchem.com/product/b1279433#spectroscopic-data-overview-of-2-2-bromo-
5-methoxyphenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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